molecular formula C9H11N3O2S B1330992 N,N-Dimethyl benzoimidazole-1-sulfonamide CAS No. 349422-98-6

N,N-Dimethyl benzoimidazole-1-sulfonamide

Cat. No.: B1330992
CAS No.: 349422-98-6
M. Wt: 225.27 g/mol
InChI Key: XDXIDHANDJYSQA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N,N-Dimethyl benzoimidazole-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to interact with transient receptor potential vanilloid-1 (TRPV1), cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . These interactions are crucial for the compound’s anti-inflammatory and other biological activities. The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activities. For instance, benzimidazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it may cause toxic or adverse effects. For example, benzimidazole derivatives have been reported to cause hepatotoxicity and nephrotoxicity at high doses . Therefore, it is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, benzimidazole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels are important factors that influence its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution. For example, benzimidazole derivatives have been shown to interact with P-glycoprotein, a transporter that plays a role in drug efflux . This interaction may affect the compound’s localization and accumulation within cells and tissues, influencing its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, benzimidazole derivatives have been reported to localize to the mitochondria, where they exert their effects on mitochondrial function . This localization is crucial for the compound’s overall biological activity and therapeutic potential.

Preparation Methods

Properties

IUPAC Name

N,N-dimethylbenzimidazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-11(2)15(13,14)12-7-10-8-5-3-4-6-9(8)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXIDHANDJYSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349593
Record name N,N-Dimethyl-1H-benzimidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349422-98-6
Record name N,N-Dimethyl-1H-benzimidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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